
甲基硫酸钠
描述
Sodium methyl sulfate is an inorganic compound with the chemical formula CH3NaO4S. It appears as a white crystalline powder and is soluble in water and alcohol. This compound is known for its strong alkaline nature and is widely used in organic synthesis, particularly in the protection of hydroxyl and amino groups.
科学研究应用
Sodium methyl sulfate is utilized in various scientific research applications:
Chemistry: It is used as a methylating agent in organic synthesis and as a reagent in the preparation of methyl esters.
Biology: It serves as a solubilizing agent for proteins and other macromolecules in biochemical studies.
Medicine: Sodium methyl sulfate is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of detergents, emulsifiers, and industrial cleaning products.
作用机制
Target of Action
Instead, it interacts with various molecules in the environment, undergoing chemical transformations .
Mode of Action
The primary mode of action of sodium methyl sulfate involves its fragmentation upon oxidation by hydroxyl radicals (OH). This process results in the formation of formaldehyde (CH2O) and a sulfate radical anion (SO4•−) .
Biochemical Pathways
The sulfate radical anion formed during the oxidation of sodium methyl sulfate can abstract a hydrogen atom from neighboring sodium methyl sulfate to form the bisulfate ion . This suggests that sodium methyl sulfate may influence sulfur assimilation pathways, which are crucial for the biosynthesis of essential sulfur-containing compounds .
Pharmacokinetics
It’s important to note that the formaldehyde produced from the oxidation of sodium methyl sulfate is likely to partition back to the gas phase due to its high volatility .
Result of Action
The primary result of the action of sodium methyl sulfate is the production of formaldehyde and a sulfate radical anion. The formaldehyde can return to the gas phase, while the sulfate radical anion can participate in secondary reactions .
Action Environment
The action of sodium methyl sulfate is influenced by environmental factors such as the presence of hydroxyl radicals, which are necessary for its oxidation . Additionally, the solubility of sodium methyl sulfate in water can affect its distribution and reactivity .
生化分析
Biochemical Properties
Sodium methyl sulfate plays a significant role in biochemical reactions, particularly in the methylation process. It interacts with various enzymes and proteins, facilitating the transfer of methyl groups to specific substrates. One notable interaction is with methyltransferases, which are enzymes that catalyze the transfer of methyl groups from sodium methyl sulfate to nucleophilic acceptors, such as DNA, RNA, and proteins. This methylation process is crucial for regulating gene expression, protein function, and cellular signaling pathways .
Cellular Effects
Sodium methyl sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the methylation status of DNA, leading to changes in gene expression patterns. This can result in altered cellular functions, such as differentiation, proliferation, and apoptosis. Additionally, sodium methyl sulfate can impact cellular metabolism by modifying the activity of metabolic enzymes through methylation .
Molecular Mechanism
At the molecular level, sodium methyl sulfate exerts its effects through the formation of sulfate radical anions upon oxidation. These radicals can interact with neighboring molecules, leading to the formation of bisulfate ions and formaldehyde. The formaldehyde is likely to partition back to the gas phase due to its high volatility, while the sulfate radical anion can abstract hydrogen atoms from neighboring sodium methyl sulfate molecules, contributing to secondary chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium methyl sulfate can change over time due to its stability and degradation. Studies have shown that sodium methyl sulfate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to sodium methyl sulfate in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of sodium methyl sulfate vary with different dosages in animal models. At low doses, it can facilitate normal biochemical processes, while at higher doses, it may exhibit toxic or adverse effects. Studies have indicated that high doses of sodium methyl sulfate can lead to cellular toxicity, oxidative stress, and disruption of normal cellular functions. It is essential to determine the appropriate dosage to avoid potential adverse effects .
Metabolic Pathways
Sodium methyl sulfate is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfatases and sulfonatases, which play a role in the desulfonation of sulfate esters. This interaction is crucial for the metabolism of sulfur-containing compounds and the regulation of sulfur homeostasis in cells .
Transport and Distribution
Within cells and tissues, sodium methyl sulfate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of sodium methyl sulfate across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of sodium methyl sulfate can influence its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
Sodium methyl sulfate is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity and function in biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: Sodium methyl sulfate is typically prepared by reacting methanol with sulfuric acid to form methyl hydrogen sulfate, which is then neutralized with sodium hydroxide to produce sodium methyl sulfate. The reaction can be summarized as follows: [ \text{CH}_3\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{OSO}_3\text{H} ] [ \text{CH}_3\text{OSO}_3\text{H} + \text{NaOH} \rightarrow \text{CH}_3\text{OSO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sodium methyl sulfate involves the continuous addition of methanol to sulfuric acid under controlled temperature conditions, followed by the addition of sodium hydroxide to neutralize the resulting methyl hydrogen sulfate. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: Sodium methyl sulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfate radical anions.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.
Hydrolysis: In aqueous solutions, sodium methyl sulfate can hydrolyze to form methanol and sodium bisulfate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical nucleophiles used in substitution reactions include halides and amines.
Hydrolysis: This reaction occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfate radical anions and formaldehyde.
Substitution: Various methylated derivatives depending on the nucleophile used.
Hydrolysis: Methanol and sodium bisulfate.
相似化合物的比较
Sodium ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.
Sodium methanesulfonate: Contains a sulfonate group instead of a sulfate group.
Dimethyl sulfate: Contains two methyl groups and is used as a methylating agent.
Uniqueness: Sodium methyl sulfate is unique due to its specific reactivity and solubility properties, making it particularly useful in organic synthesis and biochemical applications. Its ability to act as a methylating agent while being relatively stable and easy to handle sets it apart from other similar compounds.
属性
CAS 编号 |
512-42-5 |
|---|---|
分子式 |
CH4NaO4S |
分子量 |
135.10 g/mol |
IUPAC 名称 |
sodium;methyl sulfate |
InChI |
InChI=1S/CH4O4S.Na/c1-5-6(2,3)4;/h1H3,(H,2,3,4); |
InChI 键 |
VJWFFRAUKLEPHS-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)[O-].[Na+] |
规范 SMILES |
COS(=O)(=O)O.[Na] |
Key on ui other cas no. |
512-42-5 |
物理描述 |
PelletsLargeCrystals |
Pictograms |
Irritant |
相关CAS编号 |
75-93-4 (Parent) |
同义词 |
methyl sulfate methyl sulfate, ammonium salt methyl sulfate, potassium salt methyl sulfate, sodium salt monomethyl sulfate sodium methyl sulfate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


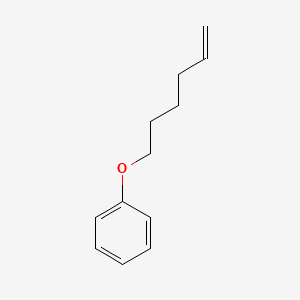
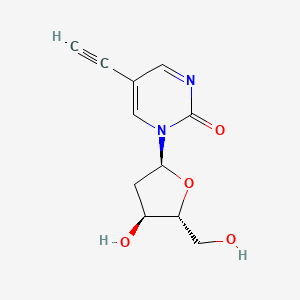
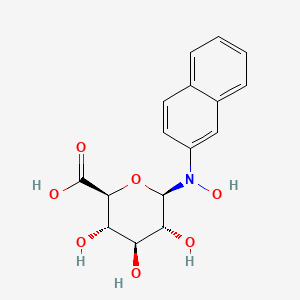
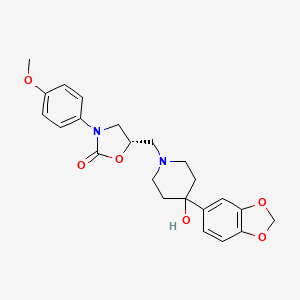

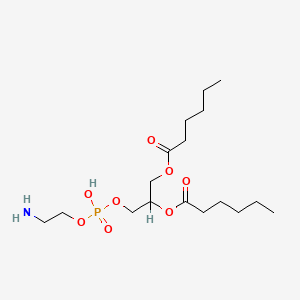
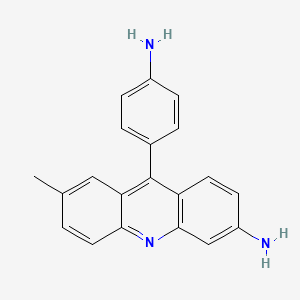
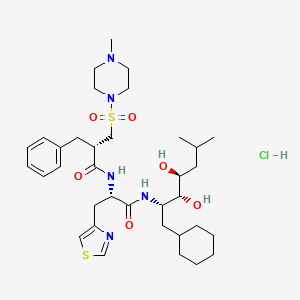
![N-[2-[(2-chloro-1-oxopropyl)hydrazo]-2-oxoethyl]benzenesulfonamide](/img/structure/B1225837.png)
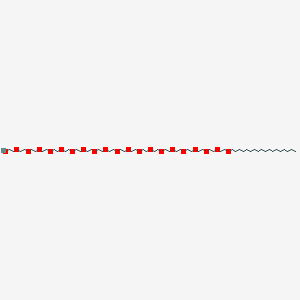


![6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1225844.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1225845.png)
